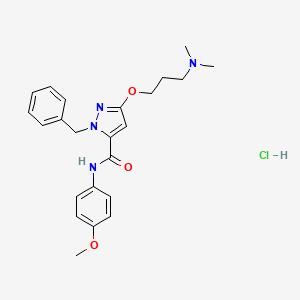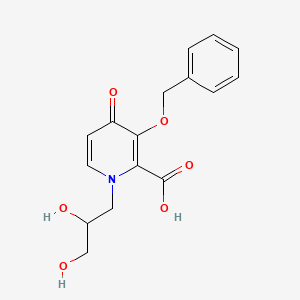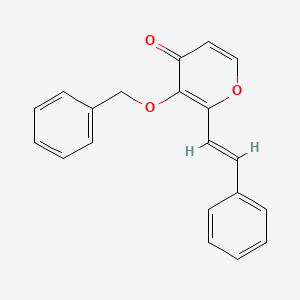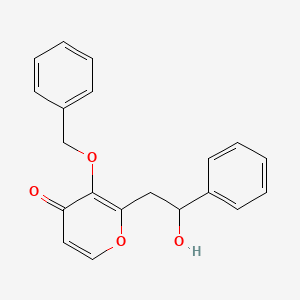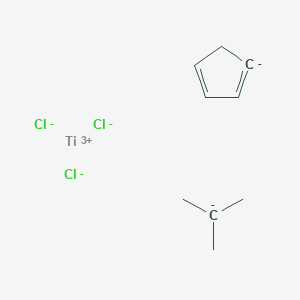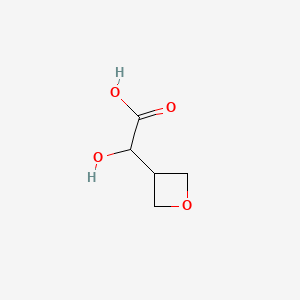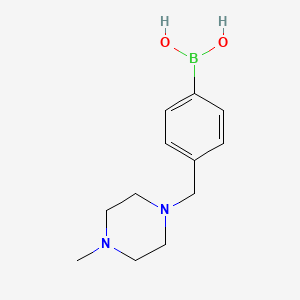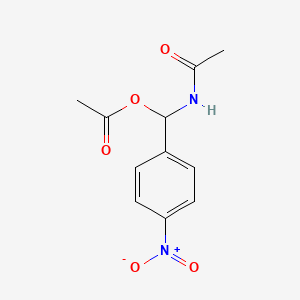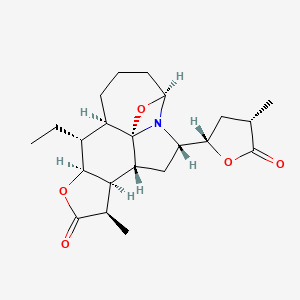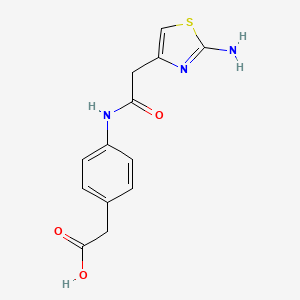
Mirabegron (m8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mirabegron is a medication used primarily to treat overactive bladder. It is a beta-3 adrenergic receptor agonist that works by relaxing the detrusor muscle in the bladder, thereby increasing its storage capacity and reducing the symptoms of urgency, frequency, and incontinence . Mirabegron was first approved for medical use in the United States and the European Union in 2012 .
Wirkmechanismus
Target of Action
Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor smooth muscle of the bladder .
Mode of Action
The activation of beta-3 receptors by Mirabegron leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity, thereby alleviating feelings of urgency and frequency .
Biochemical Pathways
Mirabegron’s action on the beta-3 adrenergic receptors leads to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This results in the relaxation of the detrusor muscle, inhibition of spontaneous contractile activity in the bladder, and reductions in bladder afferent activity .
Pharmacokinetics
Mirabegron is extensively metabolized via a number of mechanisms, although the unchanged parent drug is still the major circulating component following oral administration . The metabolic pathways include amide hydrolysis, glucuronidation, and minimal oxidative metabolism in vivo by CYP2D6 and CYP3A4 . The bioavailability of Mirabegron is reported to be between 29–35% . It has a protein binding capacity of 71% and an elimination half-life of 50 hours .
Result of Action
The primary result of Mirabegron’s action is the alleviation of symptoms associated with overactive bladder (OAB) - such as urge urinary incontinence, urgency, and urinary frequency . By relaxing the detrusor smooth muscle and increasing bladder capacity, Mirabegron helps to reduce these symptoms .
Action Environment
The efficacy and safety of Mirabegron can be influenced by various environmental factors. For instance, it has been found that the drug’s bioavailability is lower in pediatric patients compared to adults . Additionally, the drug’s safety profile can be affected by factors such as the patient’s renal and hepatic function . Therefore, it’s important for healthcare providers to consider these factors when prescribing Mirabegron.
Biochemische Analyse
Biochemical Properties
Mirabegron is one of the only arylacylamide substrates to be catabolized by butyrylcholinesterase (BChE) . It interacts with this enzyme, leading to its hydrolysis . The nature of these interactions is complex and involves a slow equilibrium between two enzyme active forms .
Metabolic Pathways
Mirabegron is involved in metabolic pathways catalyzed by butyrylcholinesterase (BChE) . It interacts with this enzyme, leading to its hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mirabegron involves several key steps:
Amide Condensation: Starting with p-nitrophenethylamine hydrochloride, ®-mandelic acid, and 2-aminothiazole-4-acetic acid, the initial amide condensation is performed.
Carbonyl Reduction: The intermediate product undergoes carbonyl reduction.
Nitro Reduction: The nitro group is reduced to an amine.
Final Amide Condensation: The final product is obtained through another amide condensation step
Industrial Production Methods: In industrial settings, Mirabegron is produced using a similar multi-step process, often optimized for higher yields and purity. For example, one method involves the use of 1,4-dioxane as a reaction solvent and hydrochloric acid gas for the reaction, followed by extraction and recrystallization to achieve a high yield of 90.3% .
Types of Reactions:
Oxidation: Mirabegron can undergo oxidative metabolism, although this is not the primary pathway.
Reduction: The synthesis of Mirabegron involves reduction steps, such as the reduction of nitro groups to amines.
Substitution: Various substitution reactions are involved in the synthesis, particularly in the formation of amide bonds
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include hydrogen gas and palladium on carbon.
Solvents: Solvents like 1,4-dioxane and toluene are frequently used.
Catalysts: Catalysts such as triethylamine are employed in the synthesis
Major Products: The major product of these reactions is Mirabegron itself, with high purity achieved through recrystallization and other purification steps .
Wissenschaftliche Forschungsanwendungen
Mirabegron has a wide range of applications in scientific research:
Chemistry: It is studied for its unique beta-3 adrenergic receptor agonist properties.
Medicine: Beyond overactive bladder, Mirabegron is being explored for its potential in treating neurogenic detrusor overactivity and other urinary disorders
Vergleich Mit ähnlichen Verbindungen
Vibegron: Another beta-3 adrenergic receptor agonist used for overactive bladder.
Solifenacin: An antimuscarinic agent used for similar indications but with a different mechanism of action
Uniqueness of Mirabegron: Mirabegron is unique in its selective activation of beta-3 adrenergic receptors, which distinguishes it from antimuscarinic agents like solifenacin that have broader receptor activity and potentially more side effects .
Mirabegron offers a novel approach to treating overactive bladder with a favorable side effect profile compared to traditional antimuscarinic medications .
Eigenschaften
IUPAC Name |
2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNAUJGSRYDGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-64-9 |
Source


|
| Record name | YM-538853 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YM-538853 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBH7Z0622 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

